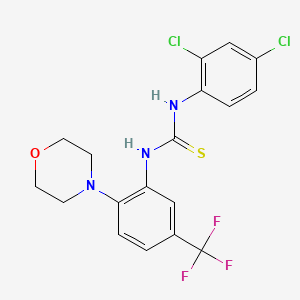

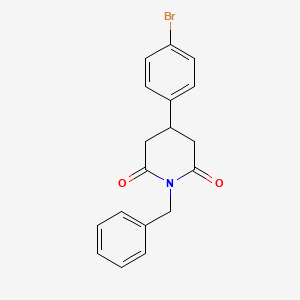

1-(2,4-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorophenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)thiourea, or simply DMTU, is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its potential to interact with biological systems, as well as its potential to act as a chemical reagent.

Scientific Research Applications

Enzyme Inhibition and Mercury Sensing

Thiourea derivatives have been highlighted for their enzyme inhibition capabilities, particularly against acetylcholinesterase and butyrylcholinesterase, enzymes critical in nerve function. These compounds have shown potential in the development of treatments for conditions involving these enzymes. Additionally, certain thiourea derivatives exhibit the ability to act as sensing probes for mercury, a highly toxic metal, using spectrofluorimetric techniques. This dual functionality underscores the chemical versatility of thiourea compounds in biomedical and environmental applications (Rahman et al., 2021).

Anticorrosion Applications

In the context of material science, thiourea derivatives have been studied for their efficacy as corrosion inhibitors for metals. Specifically, their use in hydrochloric acid media has demonstrated significant potential in protecting mild steel from corrosion, showcasing the practical applications of thiourea derivatives in extending the life of metal structures and components (Karthik, Tamilvendan, & Prabhu, 2014).

Antipathogenic Activity

The antipathogenic properties of thiourea derivatives have been investigated, with findings indicating significant activity against both Gram-positive and Gram-negative bacteria. This suggests the potential of thiourea compounds in the development of new antimicrobial agents, particularly those with specific action against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

Antihypertensive and Sedative Effects

Research into thiourea derivatives has also revealed their potential in the pharmacological domain, particularly concerning antihypertensive and sedative effects. These compounds have been shown to exert notable blood pressure-lowering activity along with sedative properties, indicating their possible therapeutic applications in managing hypertension and related conditions (Tilley et al., 1980).

Photophysical Properties and Imaging Applications

Thiourea derivatives have been explored for their photophysical properties, including their potential use in fluorescence microscopy imaging. Specific compounds within this class have demonstrated the ability to be photoluminescent in certain conditions, suggesting their utility in biomedical imaging and diagnostic applications (Murphy et al., 2020).

properties

IUPAC Name |

1-(2,4-dichlorophenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2F3N3OS/c19-12-2-3-14(13(20)10-12)24-17(28)25-15-9-11(18(21,22)23)1-4-16(15)26-5-7-27-8-6-26/h1-4,9-10H,5-8H2,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNUZVJADBYYIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide](/img/structure/B2711924.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2711929.png)

![4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2711930.png)

![4-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2711935.png)

![4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2711937.png)

![N-(3-methylphenyl)-2-(7-oxo-3-phenylisothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2711941.png)

![N-cyclohexyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2711942.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2711945.png)

![5-(4-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2711946.png)